3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C9H6N4 It consists of a cyclopropane ring substituted with an ethyl group and four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process involving the reaction of ethyl-substituted cyclopropane derivatives with nitrile-containing reagents. One common method involves the reaction of ethyl cyclopropane with tetracyanoethylene under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic sites on DNA, leading to inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets and pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its ethyl substitution on the cyclopropane ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
90418-91-0 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-ethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-2-7-8(3-10,4-11)9(7,5-12)6-13/h7H,2H2,1H3 |
InChI Key |
IHMVHEVGDWLAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.